PD 135390

Descripción

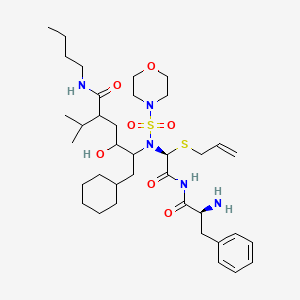

PD 135390 (chemical name: N-(4-morpholinylsulfonyl)phenylalanyl-N-(4-((butylamino)carbonyl)-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl)-2-(2-propenylthio)glycinamide) is a synthetic compound with a complex peptidomimetic structure. It is characterized by multiple functional groups, including a morpholinylsulfonyl moiety, a butylamino carbonyl group, and a cyclohexylmethyl substituent .

Propiedades

Número CAS |

150351-31-8 |

|---|---|

Fórmula molecular |

C37H61N5O7S2 |

Peso molecular |

752.0395 |

Nombre IUPAC |

5-((2S)-N-(1-(allylthio)-2-amino-2-oxoethyl)-2-(morpholine-4-sulfonamido)-3-phenylpropanamido)-N-butyl-6-cyclohexyl-4-hydroxy-2-isopropylhexanamide |

InChI |

InChI=1S/C37H61N5O7S2/c1-5-7-18-39-35(45)30(27(3)4)26-33(43)32(25-29-16-12-9-13-17-29)42(37(34(38)44)50-23-6-2)36(46)31(24-28-14-10-8-11-15-28)40-51(47,48)41-19-21-49-22-20-41/h6,8,10-11,14-15,27,29-33,37,40,43H,2,5,7,9,12-13,16-26H2,1,3-4H3,(H2,38,44)(H,39,45)/t30?,31-,32?,33?,37?/m0/s1 |

Clave InChI |

YJBSPOIWTBZECQ-DDVBCEDLSA-N |

SMILES |

O=C(N)C(SCC=C)N(C([C@H](CC1=CC=CC=C1)NS(=O)(N2CCOCC2)=O)=O)C(CC3CCCCC3)C(O)CC(C(NCCCC)=O)C(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PD-135390; PD135390; PD 135390 |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Compound Identification and Nomenclature

-

The term "PD 135390" does not correspond to a recognized chemical name, CAS Registry Number, or standard abbreviation in the scientific literature reviewed .

-

Possible explanations :

-

Typographical error : Verify the compound name (e.g., "PD" may refer to palladium, but no palladium complexes with this identifier are documented).

-

Proprietary code : The designation might be an internal code from a pharmaceutical or industrial entity, not publicly disclosed.

-

Obscure research compound : If recently synthesized, it may not yet be indexed in major databases like CAS REGISTRY® .

-

Relevant Chemical Reaction Context

While PD 135390 itself is unlisted, insights from analogous Pd-catalyzed reactions and optimization methods may guide future research:

Palladium-Catalyzed Cross-Coupling Reactions

-

Pd(II)/Pd(IV) redox cycles are central to C–H activation and C–C bond formation (e.g., arylation, alkylation) .

-

Example reaction pathways:

Reaction Optimization Strategies

-

Design of Experiments (DoE) frameworks can systematically identify optimal conditions for novel reactions (e.g., temperature, catalysts, solvent effects) .

-

Case study: A vanillin synthesis campaign improved selectivity from <20% to >90% using full factorial DoE designs .

Recommendations for Further Investigation

-

Clarify nomenclature : Confirm the compound’s IUPAC name, CAS RN, or structural formula.

-

Explore patent databases : Proprietary compounds are often disclosed in patents before peer-reviewed journals.

-

Synthetic pathways : If PD 135390 is a palladium complex, leverage known Pd reaction mechanisms (e.g., oxidative addition, transmetalation) .

-

Analytical characterization : Use techniques like X-ray crystallography or NMR to confirm reaction intermediates, as demonstrated in Pd(IV) studies .

Limitations of Current Data

Comparación Con Compuestos Similares

CAS 34743-49-2

- Molecular Formula: C₉H₁₃NO

- Molecular Weight : 151.21 g/mol

- Key Properties :

Comparison with PD 135390 :

PD 135390’s larger molecular weight (unreported in evidence but inferred from its structure) and additional functional groups likely reduce BBB permeability compared to CAS 34743-49-2. However, its sulfonamide and peptidic components may enhance target specificity .

CAS 1261080-59-4

- Molecular Formula: C₇H₇NO₃S

- Molecular Weight : 185.20 g/mol

- LogP (iLOGP): 1.88 .

Comparison with PD 135390 :

Both compounds share sulfonamide-related groups, but PD 135390’s larger structure may limit CYP inhibition. CAS 1261080-59-4’s simpler structure confers higher solubility (2.74 mg/mL) but lower synthetic complexity .

Functional Analogues

Promiscuity Analysis

Compounds with high promiscuity (multi-target activity) are often associated with lower selectivity. indicates that compounds tested against >200 targets show median promiscuity degrees (PD) ranging from PD≥2 to PD≥13. PD 135390’s structural complexity may reduce promiscuity compared to smaller, less-specific molecules .

Pharmacokinetic Profiles

- PD 135390 : Likely moderate solubility and lipophilicity due to its peptidic backbone and hydrophobic substituents (e.g., cyclohexylmethyl).

- CAS 1761-61-1 (C₇H₅BrO₂):

Data Tables

Table 1. Molecular and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | LogP (iLOGP) | Solubility (mg/mL) | BBB Penetration | CYP Inhibition |

|---|---|---|---|---|---|

| PD 135390 | ~800 (estimated) | N/A | Moderate (inferred) | Likely Low | Unreported |

| CAS 34743-49-2 | 151.21 | 2.04 | 0.695 | Yes | CYP1A2 |

| CAS 1261080-59-4 | 185.20 | 1.88 | 2.74 | No | CYP1A2 |

| CAS 1761-61-1 | 201.02 | N/A | 0.687 | No | None |

Research Findings and Implications

- Structural Complexity vs. Bioavailability : PD 135390’s large size and functional groups may limit bioavailability but improve target engagement compared to smaller analogues .

- CYP Interactions : Unlike CAS 1261080-59-4, PD 135390’s CYP inhibition profile remains uncharacterized, necessitating further study .

- Promiscuity : suggests that PD 135390’s structural sophistication likely reduces off-target effects, aligning with trends observed in peptidomimetics .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of PD 135390, and how are they determined experimentally?

- Methodological Answer : Physicochemical characterization typically involves spectroscopic techniques (e.g., NMR, FTIR) for structural elucidation, chromatographic methods (HPLC, GC) for purity analysis, and thermal stability assessments (TGA, DSC). For PD 135390, refer to peer-reviewed studies that standardize these protocols, ensuring alignment with environmental chemistry frameworks (e.g., bioplastic degradation studies) . Experimental parameters such as solvent systems, temperature, and pressure must be documented to ensure reproducibility .

Q. What synthetic pathways are reported for PD 135390, and what are their comparative efficiencies?

- Methodological Answer : Review literature using databases like SciFinder or Reaxys to compile synthetic routes (e.g., enzymatic synthesis, chemical catalysis). Compare yields, energy consumption, and byproduct profiles. For example, Varghese et al. (2022) highlight microbial bioplastic production pathways, which may inform PD 135390’s synthesis . Use reaction efficiency metrics (atom economy, E-factor) and prioritize green chemistry principles .

Advanced Research Questions

Q. How can researchers design experiments to evaluate PD 135390's stability under varying environmental conditions?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled degradation studies. Variables include pH, UV exposure, and microbial activity. Use factorial design (DOE) to test interactions between variables. Replicate experiments to validate statistical significance (ANOVA, p < 0.05) and include negative/positive controls. Document protocols using ICH guidelines for environmental stability testing .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for PD 135390's reactivity?

- Methodological Answer : Conduct sensitivity analysis on computational models (e.g., DFT, molecular dynamics) to identify parameter biases. Validate predictions with experimental kinetic studies (e.g., reaction rate measurements under controlled conditions). Cross-reference discrepancies using systematic reviews or meta-analyses to isolate confounding factors (e.g., solvent polarity, catalyst impurities) .

Q. How can PD 135390's bioactivity be systematically compared to structurally analogous compounds?

- Methodological Answer : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure comparative studies. For example:

- Population : Microbial strains used in bioplastic degradation.

- Intervention : PD 135390 vs. analogs (e.g., polylactic acid derivatives).

- Outcome : Degradation efficiency, toxicity endpoints.

- Time : Longitudinal monitoring (weeks/months).

Quantify differences via LC-MS/MS and bioassays, ensuring alignment with OECD guidelines .

Data Presentation and Validation

Table 1 : Example Framework for PD 135390 Stability Testing

| Variable | Method | Metrics | Reference Standard |

|---|---|---|---|

| Thermal Stability | TGA/DSC | Decomposition onset (°C) | ASTM E2550-11 |

| Photodegradation | UV-Vis Spectrophotometry | Half-life under UV exposure (hours) | ISO 4892-2 |

| Microbial Activity | Colony-Forming Units (CFU) | Biodegradation rate (%/day) | OECD 301B |

Key Considerations for Rigorous Research

- Literature Review : Use tools like EndNote or Zotero to track primary/secondary sources, prioritizing studies indexed in PubMed or Web of Science .

- Ethical Compliance : Ensure experimental designs minimize ecological risks (e.g., non-target organism toxicity) and adhere to institutional biosafety protocols .

- Data Transparency : Publish raw datasets in repositories like Figshare, including metadata for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.